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Compound of Interest

Compound Name: Sofosbuvir impurity N

Cat. No.: B1499794

Introduction: Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is a nucleotide analog
prodrug that requires stringent quality control to ensure its efficacy and safety. Like all
pharmaceutical compounds, Sofosbuvir is susceptible to degradation under various
environmental conditions, leading to the formation of impurities. Understanding the profile and
impact of these impurities is paramount in drug development, formulation, and stability testing.
This technical guide provides an in-depth analysis of "Sofosbuvir Impurity N," a designation
herein used to represent the primary alkaline hydrolysis degradation product of Sofosbuvir. This
impurity is a critical marker for the stability of Sofosbuvir, and its control is essential for
maintaining the drug's quality. This document is intended for researchers, scientists, and drug
development professionals.

The Chemical Identity and Formation of Sofosbuvir
Impurity N

Sofosbuvir Impurity N, for the purpose of this guide, is identified as (S)-2-((R)-(((2R, 3R, 4R,
5R)-5-(2,4-diox0-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-
yl)methoxy)(hydroxy)phosphorylamino)propanoic acid. It is formed through the hydrolysis of the
isopropyl ester group of the L-alanine moiety in the Sofosbuvir molecule under alkaline

conditions. This transformation is a key degradation pathway and is often observed during

forced degradation studies.

Impact of Sofoshbuvir Impurity N on Drug Stability
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The presence of Sofosbuvir Impurity N is a direct indicator of the degradation of the active
pharmaceutical ingredient (API). Its formation leads to a decrease in the potency of the drug
product and can potentially introduce components with unknown toxicological profiles.
Therefore, monitoring and controlling the levels of this impurity are critical throughout the drug's
lifecycle, from manufacturing to storage.

Quantitative Analysis of Sofosbuvir Degradation

Forced degradation studies are instrumental in understanding the stability of Sofosbuvir. The
following tables summarize the quantitative data from such studies, highlighting the conditions
under which Sofosbuvir degrades and forms Impurity N.

Table 1. Summary of Forced Degradation Studies on Sofosbuvir
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Note: DP refers to Degradation Product. The m/z values are indicative of the molecular ions
observed in mass spectrometry.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of stability studies. The following are
protocols for key experiments related to the formation of Sofosbuvir Impurity N.

Protocol 1: Alkaline Forced Degradation Study

Objective: To induce and characterize the degradation of Sofosbuvir under alkaline conditions.
Materials:

Sofosbuvir reference standard

e Sodium Hydroxide (NaOH), 0.1 N solution

¢ Methanol, HPLC grade

o Water, HPLC grade

e Hydrochloric Acid (HCI), 0.1 N solution (for neutralization)

o Volumetric flasks, pipettes, and other standard laboratory glassware

o Reflux condenser

o Water bath or heating mantle

Procedure:

Accurately weigh 100 mg of Sofosbuvir and transfer it to a 100 mL volumetric flask.

Dissolve the Sofosbuvir in 50 mL of methanol with the aid of sonication for 20 minutes.

Add 10 mL of 0.1 N NaOH solution to the flask.

Reflux the solution at 70°C for 10 hours.[1]
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After the specified time, cool the solution to room temperature.
Neutralize the solution with an appropriate volume of 0.1 N HCI.
Dilute the solution to the mark with methanol to obtain a final concentration of 1 mg/mL.

Further dilute an aliquot of this solution with the mobile phase to a suitable concentration for
HPLC analysis (e.g., 50 pg/mL).[1]

Inject the prepared sample into the HPLC-UV/MS system for analysis.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop and validate a stability-indicating HPLC method for the separation and

quantification of Sofosbuvir from its degradation products, including Impurity N.

Chromatographic Conditions:

Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 um|[3]

Mobile Phase: A gradient or isocratic mixture of a suitable buffer (e.g., 0.1% trifluoroacetic
acid in water) and an organic solvent (e.g., acetonitrile). A common isocratic mobile phase is
a 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile.[3]

Flow Rate: 1.0 mL/min
Detection Wavelength: 260 nm|[3]
Injection Volume: 20 pL

Column Temperature: Ambient

Sample Preparation:

Prepare a standard stock solution of Sofosbuvir (e.g., 1 mg/mL) in a suitable solvent like
methanol.

Prepare a working standard solution by diluting the stock solution with the mobile phase to a
concentration within the linear range of the method (e.g., 10-50 pg/mL).
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e Prepare the test sample from the forced degradation study by diluting it with the mobile
phase to a concentration comparable to the working standard.

Validation Parameters (as per ICH guidelines):

o Specificity: Analyze blank, placebo, standard, and sample solutions to demonstrate that
there is no interference from excipients or other degradation products at the retention time of
Sofosbuvir and Impurity N.

 Linearity: Analyze a series of at least five concentrations of the standard solution to
demonstrate a linear relationship between concentration and peak area.

e Accuracy: Perform recovery studies by spiking a known amount of Sofosbuvir into a placebo
mixture at different concentration levels (e.g., 80%, 100%, 120%).

» Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day and
inter-analyst) by analyzing multiple preparations of a homogeneous sample.

o Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest
concentration of the analyte that can be reliably detected and quantified.

e Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition,
pH, flow rate, column temperature) to assess the method's reliability.

Visualizing Degradation Pathways and Workflows

Graphical representations are invaluable for understanding complex processes. The following
diagrams, created using the DOT language, illustrate the degradation pathway of Sofosbuvir to
Impurity N and a typical experimental workflow.

Degradation Pathway of Sofosbuvir to Impurity N
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Sofosbuvir Degradation Pathway
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Caption: Degradation of Sofosbuvir to Impurity N via alkaline hydrolysis.

Experimental Workflow for Stability Indicating Assay
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Workflow for Sofosbuvir Stability Study
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Caption: A typical workflow for conducting a forced degradation study of Sofosbuvir.
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Conclusion

The stability of Sofosbuvir is a critical quality attribute that directly impacts its safety and
efficacy. Sofosbuvir Impurity N, the primary product of alkaline hydrolysis, serves as a key
marker for the degradation of the drug. A thorough understanding of its formation, coupled with
robust, validated analytical methods for its detection and quantification, is essential for ensuring
the quality of Sofosbuvir-containing drug products. The information and protocols provided in
this technical guide are intended to support the efforts of researchers and drug development
professionals in maintaining the high standards required for this vital medication.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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